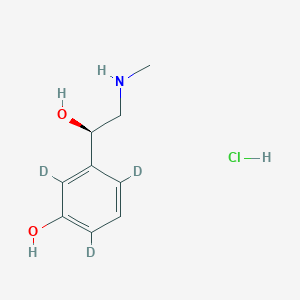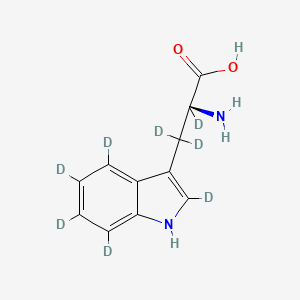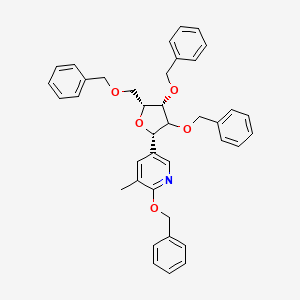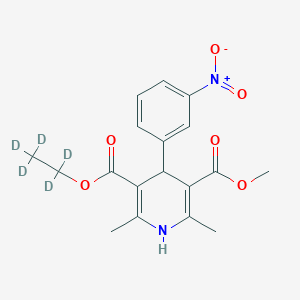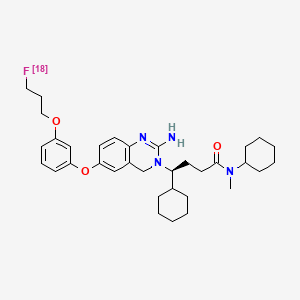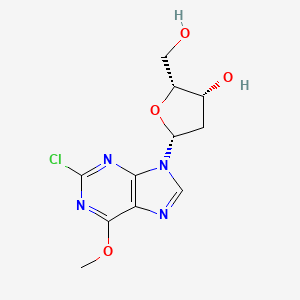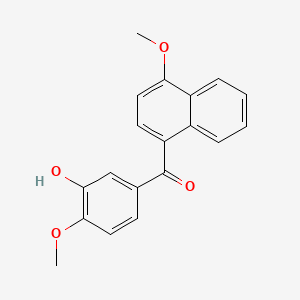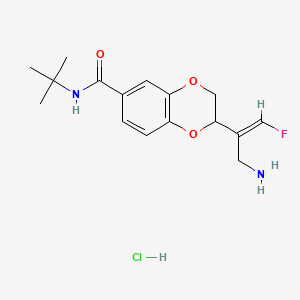
Theobromine-d3 (7-methyl-d3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Theobromine-d3 is a deuterated form of theobromine, a naturally occurring alkaloid found in cacao plants. Theobromine, chemically known as 3,7-dimethylxanthine, is a methylxanthine derivative similar to caffeine and theophylline. The deuterated version, Theobromine-d3, contains three deuterium atoms, which are isotopes of hydrogen. This modification is often used in scientific research to study metabolic pathways and pharmacokinetics due to the stability and traceability of deuterium.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Theobromine-d3 typically involves the deuteration of theobromine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. For instance, theobromine can be reacted with deuterated water (D2O) under specific conditions to replace hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of Theobromine-d3 may involve large-scale deuteration processes using deuterated solvents and catalysts. The process often includes purification steps such as crystallization and chromatography to ensure the high purity of the final product .
化学反応の分析
Types of Reactions: Theobromine-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Theobromine can be oxidized to form xanthine derivatives.
Reduction: Reduction reactions can convert theobromine to other methylxanthine derivatives.
Substitution: Theobromine can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Xanthine and other oxidized methylxanthine derivatives.
Reduction: Reduced forms of theobromine, such as theophylline.
Substitution: Halogenated theobromine derivatives.
科学的研究の応用
Theobromine-d3 is widely used in scientific research due to its stable isotopic nature. Some key applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the metabolism of methylxanthines in biological systems.
Medicine: Investigated for its potential therapeutic effects, including its role in treating respiratory diseases and its neuroprotective properties.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
作用機序
Theobromine-d3 exerts its effects primarily through the antagonism of adenosine receptors. By blocking these receptors, it promotes the release of neurotransmitters such as norepinephrine and dopamine, leading to increased alertness and reduced fatigue. Additionally, it stimulates the medullary, vagal, vasomotor, and respiratory centers, resulting in bradycardia, vasoconstriction, and increased respiratory rate .
類似化合物との比較
Caffeine (1,3,7-trimethylxanthine): A more potent central nervous system stimulant.
Theophylline (1,3-dimethylxanthine): Used primarily as a bronchodilator in respiratory diseases.
Xanthine: The parent compound of methylxanthines, involved in purine metabolism
Theobromine-d3 stands out due to its specific applications in research and its unique isotopic composition, making it a valuable tool in various scientific fields.
特性
分子式 |
C7H8N4O2 |
|---|---|
分子量 |
183.18 g/mol |
IUPAC名 |
3-methyl-7-(trideuteriomethyl)purine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2/h3H,1-2H3,(H,9,12,13)/i1D3 |
InChIキー |
YAPQBXQYLJRXSA-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1C=NC2=C1C(=O)NC(=O)N2C |
正規SMILES |
CN1C=NC2=C1C(=O)NC(=O)N2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline](/img/structure/B12408932.png)
